molecular formula C13H8F2N2O3 B4385600 N-(3,5-difluorophenyl)-4-nitrobenzamide

N-(3,5-difluorophenyl)-4-nitrobenzamide

Cat. No.: B4385600
M. Wt: 278.21 g/mol
InChI Key: BTABZSOAIHYGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-difluorophenyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C13H8F2N2O3 and its molecular weight is 278.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.05029845 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-(3,5-difluorophenyl)-4-nitrobenzamide is a synthetic compound that has been shown to interact with the Notch signaling pathway . The primary targets of this compound are the Notch receptors, which play a crucial role in cell differentiation, proliferation, and apoptosis .

Mode of Action

This compound acts as a γ-secretase inhibitor, which prevents the cleavage and activation of Notch receptors . By inhibiting γ-secretase, this compound prevents the release of the Notch intracellular domain (NICD), which is essential for the activation of Notch target genes .

Biochemical Pathways

The inhibition of Notch signaling by this compound affects various biochemical pathways. For instance, it has been shown to influence the TGF-β/Notch interaction, which is involved in the regulation of various cellular activities . This interaction is crucial for processes such as cell differentiation and proliferation .

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The inhibition of Notch signaling by this compound can lead to various molecular and cellular effects. For instance, it has been shown to suppress the differentiation of certain cell types, such as ciliated cells and Th22 cells . This can have significant implications in various pathological conditions, including fibrotic diseases and inflammatory disorders .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, conditions such as hypoxia and submersion have been shown to affect the compound’s ability to inhibit ciliated cell differentiation . Therefore, the physiological and pathological context in which this compound is used can significantly impact its therapeutic effects.

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. Unfortunately, specific details about the safety and hazards of “N-(3,5-difluorophenyl)-4-nitrobenzamide” are not available in the retrieved data .

Properties

IUPAC Name

N-(3,5-difluorophenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2O3/c14-9-5-10(15)7-11(6-9)16-13(18)8-1-3-12(4-2-8)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTABZSOAIHYGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.